(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one, also known as Eriodictyol, is a flavonoid compound that exhibits various biological activities. This compound is primarily sourced from plants, particularly from the genus Eriodictyon and other species within the family Lamiaceae. Eriodictyol is classified as a flavanone, which is a subclass of flavonoids characterized by the presence of a chroman-4-one backbone.
Eriodictyol is naturally occurring in several plants, including Eriodictyon californicum (California yerba santa) and Horehound (Marrubium vulgare). It belongs to the class of flavonoids, which are polyphenolic compounds known for their antioxidant properties. The chemical structure of Eriodictyol features multiple hydroxyl groups that contribute to its bioactivity.
The synthesis of (S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one typically involves several synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis can start from 2,4-dihydroxyacetophenone and a suitable aldehyde in the presence of a base like potassium hydroxide.
In one reported synthesis route, the compound is synthesized through the following steps:
The molecular formula of (S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one is C15H12O6, with a molecular weight of 288.25 g/mol. The structure consists of a chroman ring with two hydroxyl groups at positions 5 and 7 and a phenolic group at position 2.
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one can undergo various chemical reactions typical for flavonoids:
These reactions are significant for modifying the compound's bioactivity or improving its solubility in different solvents.
The mechanism of action for (S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one involves its interaction with various biological targets:
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one has several scientific applications:
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one (eriodictyol) is a specialized flavanone whose biosynthesis initiates with the universal phenylpropanoid pathway. The enzymatic cascade begins with phenylalanine ammonia-lyase (PAL) deaminating phenylalanine to cinnamic acid, followed by hydroxylation and activation to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL) [1]. The committed step involves chalcone synthase (CHS), a type III polyketide synthase that catalyzes the sequential condensation of one p-coumaroyl-CoA molecule with three malonyl-CoA units. This results in the formation of naringenin chalcone (2',4,4',6'-tetrahydroxychalcone) [1] [9]. Crucially, CHS exhibits inherent catalytic promiscuity, often producing non-flavonoid polyketides like p-coumaroyltriacetic acid lactone (CTAL) through derailed cyclization—a side reaction that reduces pathway efficiency [7] [9].
Table 1: Key Enzymatic Steps in Eriodictyol Biosynthesis
Enzyme | Function | Product | Byproducts |
---|---|---|---|
Chalcone Synthase (CHS) | Condensation of p-coumaroyl-CoA + 3 malonyl-CoA | Naringenin chalcone | CTAL, bis-noryangonin |
Chalcone Isomerase (CHI) | Stereospecific cyclization of chalcone | (2S)-Naringenin | Spontaneous (2R)-isomers |
F3'H/F3'5'H | Hydroxylation at 3'/3'5' positions on B-ring | Eriodictyol or dihydro-myricetin | None |
CHIL* | Binds CHS, suppresses derailment, enhances chalcone flux | Increased THC yield | 70% CTAL reduction |
The linear chalcone intermediate undergoes stereospecific cyclization via chalcone isomerase (CHI). CHI accelerates the formation of the chiral C-ring, producing (2S)-naringenin with a rate enhancement of ~10⁷-fold compared to spontaneous isomerization [9]. Notably, chalcone isomerase-like proteins (CHILs), though catalytically inactive, rectify CHS promiscuity. CHILs physically bind CHS homodimers via hydrophobic interactions and hydrogen bonding, inducing conformational changes that favor proper cyclization of the tetraketide intermediate into naringenin chalcone while suppressing CTAL formation by up to 70% [7] [9]. This CHS-CHIL interaction is conserved across land plants, with dissociation constants (KD) ranging from 1 nM (morning glory) to 126 nM (ginkgo) [7]. The subsequent B-ring hydroxylation at the 3' position to form eriodictyol is mediated by flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 enzyme [4] [10].
The 3,5-dihydroxyphenyl moiety distinguishing eriodictyol arises from regioselective hydroxylation of the flavanone B-ring. This modification is transcriptionally regulated by a conserved MYB-bHLH-WD40 (MBW) complex that activates structural genes encoding hydroxylases like F3'H and flavonoid 3',5'-hydroxylase (F3'5'H) [10]. In maize, alleles of transcription factors C1 (MYB) and Pl1 (bHLH) directly bind promoters of F3'H and F3'5'H, determining hydroxylation patterns that shift anthocyanin pigmentation toward blue/violet spectra [10]. Light-responsive regulators ZmCOP1 and ZmHY5 further modulate this complex; ZmHY5 stabilizes MBW components under UV stress, enhancing F3'5'H expression and 3',5'-hydroxylation [10].
Table 2: Genetic Regulators of B-Ring Hydroxylation
Regulatory Element | Type | Target Genes | Effect on Hydroxylation | Environmental Trigger |
---|---|---|---|---|
C1/Pl1 (maize) | MYB-bHLH | F3'H, F3'5'H | Activates 3'/3',5' hydroxylation | Developmental cues |
ZmHY5 | bZIP TF | MBW complex | Stabilizes MBW under light | UV radiation |
ZmCOP1 | E3 ubiquitin ligase | ZmHY5 | Degrades HY5 in darkness | Light/dark cycles |
miR828 | microRNA | MYB TFs | Cleaves transcripts, reduces F3'H | Oxidative stress |
Epigenetic modifications also fine-tune hydroxylation. Histone acetyltransferases (HATs) acetylate nucleosomes near F3'5'H promoters, enabling chromatin relaxation and TF access [3]. Conversely, siRNAs generated from transposable elements near regulatory genes can silence F3'H expression via RNA-directed DNA methylation, particularly under pathogen stress [10]. Species-specific evolution is evident in barley, where the specialized HvCHS2 (homoeriodictyol/eriodictyol synthase) accepts feruloyl-CoA or caffeoyl-CoA, directly producing homoeriodictyol or eriodictyol chalcones without post-CHS hydroxylation [4]. This genetic diversification allows tissue-specific production of 3-hydroxylated flavanones in response to fungal elicitors like Blumeria graminis [4].
Metabolic engineering of eriodictyol faces bottlenecks in precursor channeling and byproduct accumulation. Isotopic labeling studies with ¹³C-phenylalanine revealed that <15% of cytosolic p-coumaroyl-CoA enters flavonoid pathways in wild-type plants, with most diverted toward lignin [3]. In yeast (Saccharomyces cerevisiae), metabolic flux analysis (MFA) quantified derailment products: CHS alone produced CTAL at 34% yield versus 41% naringenin chalcone. Co-expression of CHIL reduced CTAL to <10% while increasing chalcone flux to >80% [7] [9]. This rectification effect is amplified in three-enzyme complexes (CHS-CHI-CHIL), where spatial proximity enables substrate tunneling. Engineered complexes in E. coli increased eriodictyol titers 400-fold compared to unassembled enzymes by minimizing diffusion losses and intermediate degradation [9].
Table 3: Metabolic Engineering Strategies for Enhanced Eriodictyol Yield
Strategy | Host System | Modification | Outcome | Reference |
---|---|---|---|---|
Enzyme complex scaffolding | E. coli | Fusion of CHS-CHI-CHIL via linkers | 400× higher eriodictyol; 70% CTAL reduction | [9] |
CHIL co-expression | S. cerevisiae | AfCHIL from Allium fistulosum + CHS/CHI | 6.2-fold naringenin increase | [5] |
Dynamic pathway regulation | Nicotiana | Light-inducible F3'H expression via ZmHY5 | 3.1× eriodictyol in leaves | [10] |
Transport engineering | Arabidopsis | Vacuolar MtMATE transporter overexpression | 90% reduced feedback inhibition | [3] |
Critical flux control points were identified using kinetic modeling. In vitro assays with purified Panicum virgatum enzymes demonstrated naringenin feedback inhibition on CHS (uncompetitive, Ki = 8.2 µM). Eriodictyol exhibited stronger inhibition (Ki = 2.4 µM), necessitating rapid removal from the cytosol [9]. Engineering ABC transporters or vacuolar sequestration (e.g., Medicago truncatula MtMATE) reduced feedback, increasing extracellular eriodictyol accumulation by 90% [3]. In photosynthetic systems like moss (Physcomitrella patens), optogenetic tools enabled light-gated expression of TAA1 (auxin biosynthesis) to reduce phenylalanine diversion. This increased phenylalanine availability for eriodictyol by 3.5-fold without impairing growth [3] [6].
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